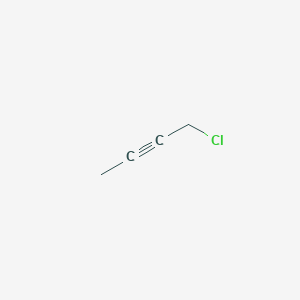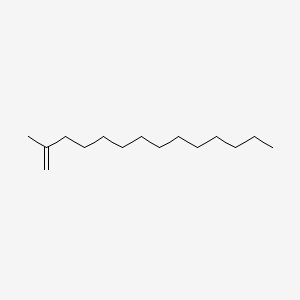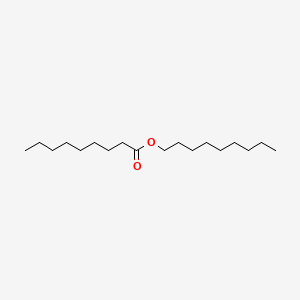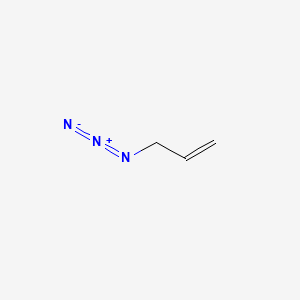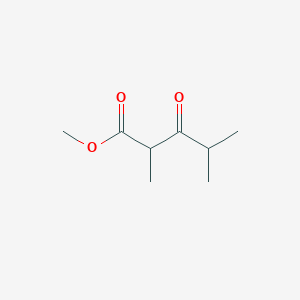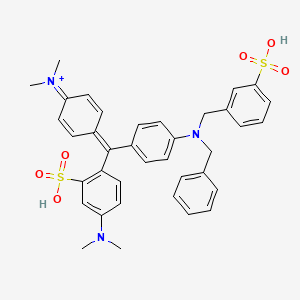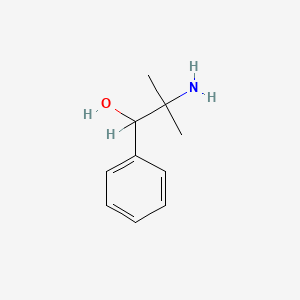
2-Amino-2-methyl-1-phenylpropan-1-ol
Descripción general
Descripción
2-Amino-2-methyl-1-phenylpropan-1-ol is a compound with the molecular formula C10H15NO . It is also known by other names such as 2-Phenyl-1,1-dimethylethanolamine and 2-Amino-2-methyl-1-phenyl-1-propanol .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a propanol backbone with an amino and methyl group attached to the second carbon . The InChI string for this compound isInChI=1S/C10H15NO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3 . Physical and Chemical Properties Analysis
The molecular weight of this compound is 165.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Biofuel Production
2-Amino-2-methyl-1-phenylpropan-1-ol, a related compound to 2-methylpropan-1-ol (isobutanol), has applications in biofuel production. A study by Bastian et al. (2011) in "Metabolic Engineering" discusses the engineered ketol-acid reductoisomerase and alcohol dehydrogenase enabling anaerobic 2-methylpropan-1-ol production in Escherichia coli, achieving 100% theoretical yield. This highlights the potential of this compound in biofuel applications due to its structural similarity (Bastian et al., 2011).
Cross-Coupling in Chemical Synthesis
The compound finds relevance in chemical synthesis, particularly in cross-coupling reactions. Wan et al. (2013) in the "Journal of the American Chemical Society" describe the cross-coupling of remote meta-C–H bonds using a U-shaped template, where derivatives of this compound could potentially play a role in such synthetic processes (Wan et al., 2013).
Immunomodulatory Potential
A study by Kiuchi et al. (2000) in "Journal of Medicinal Chemistry" investigates the synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols, closely related to this compound. This study indicates potential applications in immunosuppressive therapies, suggesting a promising area for further research into related compounds (Kiuchi et al., 2000).
Antimalarial Activity
Robin et al. (2007) in "Journal of Medicinal Chemistry" explore the synthesis of 1-aminopropan-2-ols with anti-malarial properties. The structural similarity of this compound suggests its potential utility in developing antimalarial agents (Robin et al., 2007).
Mecanismo De Acción
Target of Action
It is structurally similar to phenylpropanolamine (ppa), a sympathomimetic agent . PPA is known to induce norepinephrine release, thereby activating adrenergic receptors .
Mode of Action
Based on its structural similarity to ppa, it may act as an indirect sympathomimetic, inducing the release of norepinephrine and activating adrenergic receptors .
Biochemical Pathways
Given its potential similarity to ppa, it may influence pathways involving norepinephrine and adrenergic signaling .
Result of Action
If it acts similarly to ppa, it may result in increased sympathetic activity .
Análisis Bioquímico
Biochemical Properties
2-Amino-2-methyl-1-phenylpropan-1-ol plays a role in biochemical reactions as a precursor to other organic compounds. It interacts with enzymes such as transaminases, which facilitate the transfer of amino groups. These interactions are crucial for the synthesis of enantiopure drug-like molecules. The compound’s structure allows it to participate in reactions that involve the formation of carbon-nitrogen bonds, making it valuable in the synthesis of pharmaceuticals .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving adrenergic receptors. This compound can modulate gene expression and cellular metabolism by acting as a norepinephrine releasing agent. Its impact on cells includes changes in metabolic flux and alterations in the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with adrenergic receptors. By releasing norepinephrine, it indirectly activates these receptors, leading to a cascade of intracellular events. This activation results in enzyme inhibition or activation, changes in gene expression, and subsequent physiological effects. The compound’s ability to bind to specific biomolecules underlies its pharmacological actions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression. These temporal effects are crucial for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cognitive function and improve metabolic parameters. At higher doses, it can lead to toxic effects such as increased heart rate and blood pressure. These threshold effects highlight the importance of dosage optimization in therapeutic contexts .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to other bioactive compounds. Enzymes such as monoamine oxidases and cytochrome P450s play a role in its metabolism. These pathways affect the compound’s bioavailability and its overall impact on metabolic flux. Understanding these pathways is essential for predicting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s hydrophilic nature affects its ability to cross cellular membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It is primarily found in the cytoplasm, where it interacts with various enzymes and signaling molecules. Its localization can affect its activity and function, influencing the overall cellular response to the compound .
Propiedades
IUPAC Name |
2-amino-2-methyl-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTWUVJQXPFWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274455 | |
| Record name | α-(1-Amino-1-methylethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34405-42-0 | |
| Record name | α-(1-Amino-1-methylethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34405-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 2-amino-2-methyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034405420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-1,1-dimethylethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-(1-Amino-1-methylethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-methyl-1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



